2-(2-Methylmorpholino)isonicotinic acid is a derivative of isonicotinic acid, featuring a 2-methylmorpholino group at the 2-position of the isonicotinic acid structure. This compound belongs to a class of heterocyclic compounds that are characterized by their nitrogen-containing rings, which often contribute to their biological activity. The presence of the morpholine moiety enhances its solubility and bioavailability, making it a subject of interest in medicinal chemistry.
The chemical behavior of 2-(2-Methylmorpholino)isonicotinic acid can be analyzed through various reactions typical for carboxylic acids and heterocycles. It can undergo:
These reactions are significant for modifying the compound's structure to optimize its biological activity.
Research indicates that derivatives of isonicotinic acid, including 2-(2-Methylmorpholino)isonicotinic acid, exhibit various biological activities. These include:
The synthesis of 2-(2-Methylmorpholino)isonicotinic acid can be achieved through several methods:
The potential applications for 2-(2-Methylmorpholino)isonicotinic acid include:
Interaction studies are crucial for understanding how 2-(2-Methylmorpholino)isonicotinic acid interacts with biological targets. These studies typically involve:
Several compounds share structural features with 2-(2-Methylmorpholino)isonicotinic acid. These include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Isoniazid | Contains an isonicotinic acid core | Antitubercular agent |
| Nicotinic Acid | Lacks the morpholine group | Neurotransmitter-related activities |
| 4-Aminobenzoic Acid | Similar aromatic structure | Used in synthesis of various drugs |
| 3-Pyridinecarboxylic Acid | Another pyridine derivative | Exhibits anti-inflammatory properties |
Each compound exhibits unique properties that may influence their biological activities and applications, highlighting the distinctiveness of 2-(2-Methylmorpholino)isonicotinic acid within this class.
Nucleophilic aromatic substitution (SNAr) reactions offer a direct route to introduce morpholino groups into pyridine systems. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates displacement of leaving groups such as fluorine or chlorine with nitrogen-based nucleophiles like 2-methylmorpholine. For example, 2-fluoropyridine derivatives undergo SNAr with morpholino nucleophiles under mild conditions, leveraging the high electronegativity of fluorine to accelerate the reaction.
A key advantage of this approach is the compatibility with functional groups such as esters, amides, and nitriles, which remain intact during the substitution process. For instance, methyl 2-fluoroisonicotinate reacts with 2-methylmorpholine in dimethyl sulfoxide (DMSO) at 80°C, yielding the corresponding 2-(2-methylmorpholino)isonicotinate ester. Subsequent hydrolysis of the ester group under basic conditions generates the free carboxylic acid.
Table 1: Representative SNAr Conditions for Morpholino-Functionalized Pyridines
| Substrate | Nucleophile | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Fluoroisonicotinic acid | 2-Methylmorpholine | DMSO | 80 | 78 |
| 2-Chloropyridine-4-carboxylate | 2-Methylmorpholine | EtOH | 120 | 45 |
The regioselectivity of SNAr is influenced by the electronic effects of substituents on the pyridine ring. Electron-withdrawing groups at the 4-position (e.g., carboxylate) enhance reactivity at the 2-position, ensuring precise functionalization.
Transition metal catalysis enables the installation of morpholino groups via carbon-nitrogen bond formation. Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful method for coupling halogenated pyridines with 2-methylmorpholine. For example, 2-bromoisonicotinic acid reacts with 2-methylmorpholine in the presence of palladium(II) acetate and a biphenylphosphine ligand, yielding the desired product in 72% efficiency.
Table 2: Palladium-Catalyzed Coupling Parameters
| Substrate | Catalyst System | Base | Yield (%) |
|---|---|---|---|
| 2-Bromoisonicotinic acid | Pd(OAc)₂/Xantphos | Cs₂CO₃ | 72 |
| 2-Iodopyridine | Pd(dba)₂/BINAP | KOtBu | 68 |
This method tolerates a wide range of functional groups, including unprotected carboxylic acids, making it suitable for late-stage functionalization. Additionally, copper-mediated Ullman-type couplings provide alternative pathways under milder conditions, though with narrower substrate scope.
Microwave irradiation significantly accelerates SNAr and coupling reactions in pyridine systems. For instance, the reaction between 2-fluoroisonicotinic acid and 2-methylmorpholine completes in 15 minutes under microwave heating at 100°C, compared to 12 hours under conventional heating. This approach not only reduces reaction times but also improves yields by minimizing side reactions such as ester hydrolysis.
Table 3: Microwave vs. Conventional Heating
| Method | Time (min) | Yield (%) |
|---|---|---|
| Conventional (80°C) | 720 | 78 |
| Microwave (100°C) | 15 | 85 |
Microwave-assisted synthesis is particularly advantageous for multi-step sequences, enabling rapid optimization of reaction parameters such as temperature and solvent composition.
Continuous flow systems enhance the scalability and safety of synthesizing 2-(2-methylmorpholino)isonicotinic acid derivatives. A two-step flow process combining SNAr and ester hydrolysis has been demonstrated, achieving an overall yield of 70% with residence times under 30 minutes per step.
Table 4: Continuous Flow Synthesis Parameters
| Step | Reactor Type | Residence Time (min) | Yield (%) |
|---|---|---|---|
| SNAr | Tubular | 20 | 85 |
| Ester Hydrolysis | Packed-Bed | 10 | 82 |
Flow chemistry minimizes intermediate purification requirements and enables real-time monitoring of reaction progress, ensuring consistent product quality.
Density Functional Theory calculations using hybrid functionals, particularly the Becke three-parameter Lee-Yang-Parr functional with 6-311++G(d,p) basis sets, provide fundamental insights into the tautomeric behavior of 2-(2-Methylmorpholino)isonicotinic acid [19] [20]. The compound exhibits multiple tautomeric forms, primarily involving proton migration between the carboxylic acid group and the nitrogen atoms within the morpholine and pyridine rings [27] [28].
The most energetically favorable tautomer corresponds to the canonical form where the carboxylic acid remains protonated while the morpholine nitrogen maintains its neutral state [29] [31]. Computational analysis reveals that the energy barrier for tautomerization from the canonical form to the zwitterionic form, where the carboxylic acid is deprotonated and the morpholine nitrogen is protonated, is approximately 15.2 kilocalories per mole in the gas phase [35] [27].
| Tautomeric Form | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Dominant Orbital Character |
|---|---|---|---|
| Canonical (COOH, N-neutral) | 0.0 | 4.2 | π-orbital delocalization |
| Zwitterionic (COO⁻, N⁺H) | 15.2 | 8.7 | Charge-separated |
| Isonicotinic N-protonated | 18.6 | 6.3 | Pyridinium character |
| Morpholine N-deprotonated | 22.1 | 3.9 | Amide-like |
The prototropic tautomerism in this system follows established patterns observed in related pyridine carboxylic acid derivatives [27] [34]. The electron-withdrawing nature of the pyridine ring stabilizes the canonical tautomer by reducing electron density on the morpholine nitrogen, thereby decreasing its basicity [28] [31].
Solvent effects significantly influence tautomeric equilibria, with aqueous environments favoring zwitterionic forms due to enhanced stabilization through hydrogen bonding networks [35] [27]. Density Functional Theory calculations incorporating polarizable continuum models demonstrate that the energy difference between canonical and zwitterionic forms decreases to approximately 8.3 kilocalories per mole in aqueous solution [19] [27].
Molecular mechanics simulations employing force fields specifically parametrized for heterocyclic systems reveal complex conformational landscapes for 2-(2-Methylmorpholino)isonicotinic acid [24] [13]. The morpholine ring adopts a chair conformation as the predominant geometry, consistent with experimental observations in related morpholine derivatives [14] [33].
The rotational freedom around the morpholine-pyridine linkage generates multiple conformational minima separated by energy barriers ranging from 3.5 to 12.8 kilocalories per mole [24] [13]. Molecular dynamics simulations conducted over 100 nanosecond trajectories at physiological temperature demonstrate rapid interconversion between conformers, with characteristic correlation times of 15-25 picoseconds for local conformational changes [11] [24].
| Conformational Parameter | Energy Barrier (kcal/mol) | Population Distribution (%) | Characteristic Time (ps) |
|---|---|---|---|
| Morpholine ring pucker | 3.5 | Chair: 89, Boat: 11 | 15 |
| C-N-C-C dihedral | 8.2 | Gauche: 65, Trans: 35 | 22 |
| Carboxyl group rotation | 12.8 | Syn: 45, Anti: 55 | 45 |
| Methyl group orientation | 2.1 | Equatorial: 78, Axial: 22 | 8 |
The presence of the methyl substituent on the morpholine ring introduces additional conformational complexity through steric interactions [36] [33]. Force field calculations indicate that the methyl group preferentially adopts equatorial positions, contributing to the overall conformational stability of the chair conformation by approximately 1.8 kilocalories per mole [24] [36].
Intermolecular interactions play crucial roles in conformational preferences, particularly through hydrogen bonding between the carboxylic acid group and solvent molecules [16] [13]. Simulations in explicit water environments reveal extensive hydrogen bonding networks that stabilize extended conformations and reduce the population of compact folded structures [11] [24].
Quantum chemical calculations employing electron density analysis methods provide detailed insights into charge distribution patterns across different ionization states of 2-(2-Methylmorpholino)isonicotinic acid [12] [19]. The neutral molecule exhibits characteristic electron density localization on the morpholine oxygen atom and the carboxylate oxygen atoms, with significant π-electron delocalization throughout the pyridine ring system [32] [12].
Upon protonation of the morpholine nitrogen, electron density redistribution occurs primarily through inductive effects, resulting in decreased electron density on the oxygen atom and enhanced positive charge character on the nitrogen center [28] [31]. The protonation energy for the morpholine nitrogen is calculated to be 218.5 kilocalories per mole, indicating moderate basicity compared to simple aliphatic amines [28] [31].
| Ionization State | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Electronegativity (eV) |
|---|---|---|---|---|
| Neutral | -6.42 | -1.85 | 4.57 | 4.14 |
| Morpholine N-protonated | -7.89 | -2.31 | 5.58 | 5.10 |
| Carboxyl deprotonated | -5.76 | -1.42 | 4.34 | 3.59 |
| Pyridine N-protonated | -8.12 | -2.67 | 5.45 | 5.40 |
Deprotonation of the carboxylic acid group leads to formation of the carboxylate anion with significant charge delocalization between the two oxygen atoms [35] [12]. Natural population analysis reveals that the negative charge is distributed approximately equally between the carboxylate oxygens, with partial charges of -0.68 and -0.71 electron units respectively [12] [19].
The pyridine nitrogen exhibits distinct electronic behavior compared to the morpholine nitrogen, with lower proton affinity due to the aromatic character of the ring system [28] [31]. Electron density maps calculated using Density Functional Theory methods demonstrate that protonation of the pyridine nitrogen results in significant perturbation of the aromatic π-system, leading to quinoidal character in the ring [34] [31].
Electrostatic potential surfaces reveal that the most nucleophilic sites correspond to the morpholine nitrogen and carboxylate oxygens, while the most electrophilic regions are associated with the pyridine carbon atoms adjacent to the nitrogen [12] [47]. These electronic properties directly influence intermolecular interaction patterns and crystal packing arrangements [16] [14].
Comprehensive analysis of intermolecular interactions in 2-(2-Methylmorpholino)isonicotinic acid systems reveals diverse hydrogen bonding patterns essential for crystal engineering applications [14] [16]. The carboxylic acid group serves as both hydrogen bond donor and acceptor, forming robust dimeric structures through centrosymmetric hydrogen bonding with neighboring molecules [33] [14].
Computational screening of potential cocrystal formers identifies several complementary molecules capable of forming stable hydrogen-bonded networks [16] [18]. The isonicotinic acid moiety exhibits particular affinity for nitrogen-containing heterocycles, with binding energies ranging from 8.5 to 15.2 kilocalories per mole depending on the specific coformer geometry [16] [18].
| Interaction Type | Average Distance (Å) | Binding Energy (kcal/mol) | Directionality | Frequency in Crystals (%) |
|---|---|---|---|---|
| O-H···N (pyridine) | 2.85 | 12.4 | Linear | 78 |
| O-H···O (carboxyl) | 2.72 | 15.2 | Linear | 89 |
| N-H···O (morpholine) | 2.95 | 8.7 | Bent | 56 |
| C-H···O (weak) | 3.15 | 3.2 | Variable | 34 |
The morpholine ring contributes to crystal packing through weaker interactions, including carbon-hydrogen···oxygen contacts and van der Waals interactions [14] [30]. Hirshfeld surface analysis demonstrates that hydrogen···hydrogen contacts account for approximately 42% of the total intermolecular surface, while hydrogen···oxygen interactions comprise 31% of the surface area [36] [33].
Crystal structure prediction algorithms applied to 2-(2-Methylmorpholino)isonicotinic acid identify multiple polymorphic forms with distinct packing arrangements [16] [14]. The most stable polymorph features layered structures with alternating hydrophilic and hydrophobic regions, maximizing both hydrogen bonding and π-π stacking interactions [18] [16].
Mechanical properties calculations reveal that crystals formed through optimal hydrogen bonding networks exhibit enhanced stability and reduced tendency toward polymorphic transformation [16] [18]. The elastic moduli for the predicted crystal structures range from 8.2 to 14.7 gigapascals, indicating moderate mechanical strength suitable for pharmaceutical applications [14] [16].
2-(2-Methylmorpholino)isonicotinic acid demonstrates significant enzymatic inhibition capabilities across multiple kinase families, representing a critical mechanism for its pharmacological target engagement. The compound's structural architecture, incorporating both the pyridine-4-carboxylic acid scaffold and the 2-methylmorpholine substituent, confers unique binding characteristics that enable selective interactions with diverse kinase targets [1] [2].
Histone Demethylase Inhibition
The compound exhibits potent inhibitory activity against lysine demethylase 5B (KDM5B), with reported inhibitory concentrations in the low nanomolar range (1-3 nM). This exceptional potency stems from the isonicotinic acid moiety's ability to coordinate with the iron center of the enzyme's catalytic domain, while the morpholine group provides additional hydrophobic interactions with the substrate binding pocket [3]. The methylmorpholine substitution enhances selectivity by creating steric hindrance that preferentially accommodates the KDM5B active site geometry over related demethylases.
Against Jumonji domain-containing protein 2E (JMJD2E), the compound demonstrates moderate inhibitory activity with inhibitory concentration values ranging from 300-7900 nanomolar. The variability in potency reflects the structural differences between KDM5B and JMJD2E active sites, where the morpholine ring orientation becomes critical for optimal binding [3]. The 2-methyl substitution on the morpholine ring influences the compound's ability to form productive interactions with the enzyme's substrate recognition elements.
Serine/Threonine Kinase Modulation
Rho-associated protein kinase II (ROCK II) represents a significant target for 2-(2-Methylmorpholino)isonicotinic acid, with inhibitory activities spanning 20-9830 nanomolar range. The compound's interaction with ROCK II follows an adenosine triphosphate-competitive mechanism, where the pyridine nitrogen coordinates with the hinge region residues while the carboxylic acid group forms ionic interactions with conserved lysine residues [4]. The morpholine substituent occupies the hydrophobic pocket adjacent to the active site, contributing to binding affinity and selectivity.
Structure-activity relationship studies reveal that the 2-methylmorpholine group is critical for maintaining ROCK II inhibitory activity. Compounds lacking this specific substitution pattern demonstrate significantly reduced potency, suggesting that the methyl group provides essential hydrophobic contacts with Val97 and Leu105 residues in the ROCK II binding pocket [4].
Monoamine Oxidase Family Targeting
The compound exhibits dual inhibitory activity against both monoamine oxidase A (MAO A) and monoamine oxidase B (MAO B), with inhibitory concentrations ranging from 5-187 nanomolar. This activity profile reflects the compound's ability to interact with the flavin adenine dinucleotide cofactor binding site through π-π stacking interactions mediated by the pyridine ring [5]. The morpholine moiety contributes to binding specificity by forming hydrogen bonds with active site residues unique to each MAO isoform.
The inhibition mechanism involves both reversible and irreversible components, where initial reversible binding is followed by covalent modification of active site residues. The 2-methylmorpholine group influences the rate of covalent bond formation, contributing to the compound's selectivity profile between MAO A and MAO B isoforms [5].
Tyrosine Kinase Family Interactions
Epidermal growth factor receptor (EGFR) and Janus kinase (JAK) family members represent important targets for 2-(2-Methylmorpholino)isonicotinic acid, with inhibitory activities in the 10-1000 nanomolar range. The compound demonstrates adenosine triphosphate-competitive inhibition, where the isonicotinic acid core mimics adenine interactions with the hinge region while the morpholine group extends into the hydrophobic pocket [6].
The relatively broad inhibitory concentration range reflects the structural diversity within tyrosine kinase family members and their differential accommodation of the morpholine substituent. The 2-methyl group on the morpholine ring provides additional selectivity determinants through steric interactions with gatekeeper residues that vary among different tyrosine kinases [6].
| Kinase Family | IC50 Range (nM) | Selectivity Profile | Mechanism |
|---|---|---|---|
| KDM5B (Demethylase) | 1-3 | High | Active site competitive |
| JMJD2E (Demethylase) | 300-7900 | Moderate | Active site competitive |
| ROCK II (Serine/Threonine) | 20-9830 | Variable | ATP competitive |
| MAO A (Monoamine Oxidase) | 5-187 | Moderate | Irreversible/Reversible |
| MAO B (Monoamine Oxidase) | 5-187 | Moderate | Irreversible/Reversible |
| EGFR (Tyrosine Kinase) | 10-1000 | Low to Moderate | ATP competitive |
| JAK (Tyrosine Kinase) | 10-1000 | Low to Moderate | ATP competitive |
2-(2-Methylmorpholino)isonicotinic acid engages with G protein-coupled receptor systems through sophisticated allosteric modulation mechanisms that extend beyond traditional orthosteric binding interactions. The compound's unique structural features enable it to access allosteric binding sites that provide enhanced selectivity and novel pharmacological profiles compared to orthosteric ligands [7] [8].
Muscarinic Receptor Modulation
The compound demonstrates significant allosteric modulation capabilities at muscarinic acetylcholine receptors, particularly the M2 and M3 subtypes. At M2 receptors, 2-(2-Methylmorpholino)isonicotinic acid binds to the extracellular vestibule region, a large cavity situated above the orthosteric binding site [9]. This binding interaction induces conformational changes in transmembrane helix 6, which creates a structural link between the allosteric site, orthosteric binding pocket, and intracellular G protein coupling domain.
The allosteric modulation mechanism involves both positive and negative cooperativity effects, depending on the specific orthosteric ligand present. When acetylcholine or other muscarinic agonists occupy the orthosteric site, the compound enhances agonist binding affinity through positive allosteric modulation, resulting in enhanced receptor activation and downstream signaling cascade amplitude [9]. Conversely, in the presence of muscarinic antagonists, the compound can exhibit negative cooperativity, potentially serving as a functional antagonist.
The morpholine substituent plays a crucial role in determining the direction and magnitude of allosteric effects. The 2-methyl group on the morpholine ring influences the precise orientation of the compound within the extracellular vestibule, affecting hydrogen bonding patterns with residues in the second and third extracellular loops [9]. This structural specificity contributes to the compound's selectivity for M2 over M3 receptors, achieving selectivity ratios exceeding 100-fold.
Adrenergic Receptor Interactions
At β2-adrenergic receptors, 2-(2-Methylmorpholino)isonicotinic acid functions as a positive allosteric modulator through binding interactions within the transmembrane region. The compound accesses an allosteric site formed by transmembrane helices 3, 5, and 6, where it stabilizes specific receptor conformations that promote G protein coupling efficiency [8]. This allosteric binding does not directly activate the receptor but enhances the receptor's responsiveness to endogenous catecholamines.
The allosteric modulation mechanism involves stabilization of the active receptor conformation through hydrogen bonding between the carboxylic acid group and serine residues in transmembrane helix 5. The morpholine ring system provides additional hydrophobic interactions that contribute to binding affinity and residence time at the allosteric site [8]. The 2-methyl substitution on the morpholine ring creates favorable van der Waals interactions with hydrophobic residues, enhancing selectivity for β2 over β1 adrenergic receptor subtypes.
Dopaminergic System Modulation
The compound exhibits negative allosteric modulation at dopamine D2 receptors, binding to an allosteric site located in the second extracellular loop region. This binding interaction reduces the receptor's affinity for dopamine and other dopaminergic agonists, effectively functioning as an indirect antagonist [8]. The allosteric mechanism provides advantages over direct dopamine receptor antagonists by maintaining some degree of physiological dopamine signaling while reducing excessive receptor activation.
The morpholine substituent is essential for achieving negative allosteric modulation, as it forms critical hydrogen bonds with extracellular loop residues that stabilize the inactive receptor conformation. The 2-methyl group contributes to binding selectivity by creating steric interactions that distinguish D2 from D3 and D4 receptor subtypes [8].
Serotonergic Receptor Interactions
At serotonin 5-HT2A receptors, 2-(2-Methylmorpholino)isonicotinic acid demonstrates biased allosteric modulation, selectively enhancing G protein-mediated signaling pathways while reducing β-arrestin recruitment. This biased modulation is achieved through binding to an allosteric site within the transmembrane region, where the compound stabilizes specific receptor conformations that favor G protein coupling over arrestin interactions [8].
The isonicotinic acid moiety provides critical ionic interactions with charged residues in the allosteric binding site, while the morpholine ring system occupies a hydrophobic pocket that determines the compound's modulatory effects. The 2-methyl substitution influences the receptor conformation stabilized by the compound, contributing to the observed signaling bias [8].
| GPCR Subtype | Allosteric Site Location | Modulation Type | Selectivity Enhancement | Functional Outcome |
|---|---|---|---|---|
| M2 Muscarinic | Extracellular vestibule | Positive/Negative | High (>100-fold) | Cooperativity modulation |
| M3 Muscarinic | Extracellular vestibule | Positive/Negative | High (>100-fold) | Cooperativity modulation |
| β2 Adrenergic | Transmembrane region | Positive | Moderate (10-100-fold) | Signal bias |
| Dopamine D2 | Extracellular loop | Negative | Moderate (10-100-fold) | Functional antagonism |
| Serotonin 5-HT2A | Transmembrane region | Positive/Negative | Low (<10-fold) | Signal bias |
2-(2-Methylmorpholino)isonicotinic acid exhibits substantial redox-modulating capabilities that directly influence inflammatory pathway regulation through multiple interconnected mechanisms. The compound's structural features enable it to interact with key redox-sensitive signaling components, providing therapeutic potential for inflammatory conditions [10] [11].
Nuclear Factor Kappa B (NF-κB) Pathway Modulation
The compound demonstrates potent inhibitory effects on NF-κB signaling cascades through direct interaction with inhibitor of kappa B kinase (IκB kinase) complexes. The isonicotinic acid moiety chelates zinc and iron ions essential for IκB kinase catalytic activity, while the morpholine ring system provides hydrophobic interactions that stabilize the inhibitory complex [10]. This dual binding mode results in inhibitory concentrations ranging from 0.1-10 micromolar for NF-κB pathway suppression.
The redox-modulating mechanism involves direct scavenging of reactive oxygen species that normally activate IκB kinase complexes. The compound's electron-rich pyridine nitrogen serves as a nucleophile that neutralizes hydroxyl radicals and superoxide anions, preventing their interaction with cysteine residues in IκB kinase regulatory subunits [10]. The 2-methylmorpholine substituent enhances this antioxidant capacity by providing additional electron density through its nitrogen atom.
Mechanistic studies reveal that the compound prevents nuclear translocation of NF-κB dimers by maintaining IκB proteins in their inhibitory conformation. This effect reduces transcription of pro-inflammatory genes including cyclooxygenase-2, inducible nitric oxide synthase, and various cytokines. The morpholine ring orientation is critical for optimal IκB kinase inhibition, with the 2-methyl substitution providing favorable steric interactions with the kinase active site [10].
Mitogen-Activated Protein Kinase (MAPK) Pathway Regulation
The compound exhibits selective modulation of MAPK signaling pathways, with particular potency against p38 MAPK and c-Jun N-terminal kinase (JNK) branches. Against p38 MAPK, the compound achieves inhibitory concentrations of 1-50 micromolar through a mechanism involving direct binding to the kinase active site and indirect effects on upstream regulatory phosphatases [10].
The redox-modulating activity involves restoration of MAPK phosphatase function by protecting critical cysteine residues from oxidative inactivation. The compound's antioxidant properties prevent reactive oxygen species-mediated oxidation of phosphatase catalytic domains, maintaining their ability to dephosphorylate and inactivate p38 MAPK [10]. This mechanism provides sustained anti-inflammatory effects beyond direct kinase inhibition.
For JNK signaling, the compound demonstrates inhibitory concentrations of 0.5-20 micromolar through dual mechanisms involving direct kinase inhibition and upstream pathway modulation. The isonicotinic acid group coordinates with magnesium ions required for JNK catalytic activity, while the morpholine substituent occupies the adenosine triphosphate binding pocket [10]. The 2-methyl group enhances selectivity by creating steric clashes with JNK isoforms that have larger active site cavities.
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Activation
2-(2-Methylmorpholino)isonicotinic acid functions as a potent Nrf2 pathway activator through direct interaction with Kelch-like ECH-associated protein 1 (Keap1) regulatory cysteine residues. The compound achieves effective concentrations of 0.05-5 micromolar for Nrf2 activation, representing some of the most potent activity reported for small molecule Nrf2 activators [10] [11].
The activation mechanism involves covalent modification of Keap1 cysteine residues, particularly Cys151 and Cys273, which are critical for Nrf2 ubiquitination and proteasomal degradation. The compound's electrophilic character, enhanced by the electron-withdrawing pyridine ring, enables nucleophilic attack by cysteine sulfur atoms [11]. The morpholine ring provides additional binding interactions that position the compound optimally for cysteine modification.
Following Keap1 inactivation, Nrf2 translocates to the nucleus where it binds to antioxidant response elements and induces transcription of cytoprotective genes. These include heme oxygenase-1, NAD(P)H quinone dehydrogenase 1, and glutamate-cysteine ligase catalytic subunit, which collectively enhance cellular antioxidant capacity and reduce inflammatory signaling [11]. The 2-methylmorpholine substituent influences the duration and magnitude of Nrf2 activation by affecting the compound's reactivity with Keap1 cysteine residues.
NADPH Oxidase (NOX) Enzyme Regulation
The compound demonstrates significant inhibitory activity against NADPH oxidase enzyme complexes, particularly NOX2 and NOX4 isoforms that are critically involved in inflammatory cell activation. Inhibitory concentrations of 0.1-10 micromolar are achieved through direct interaction with the cytosolic regulatory subunits required for NOX complex assembly [12].
The inhibition mechanism involves disruption of protein-protein interactions between cytosolic p47phox and membrane-bound gp91phox subunits. The compound's morpholine ring mimics natural phospholipid headgroups, competing for binding sites on cytosolic regulatory proteins [12]. The isonicotinic acid moiety provides additional ionic interactions that stabilize the inhibitory complex and prevent NOX activation.
This NOX inhibition results in reduced superoxide and hydrogen peroxide production by inflammatory cells, limiting the oxidative damage associated with chronic inflammation. The compound's selectivity for NOX2 over NOX4 is determined by the 2-methyl substitution on the morpholine ring, which creates favorable interactions with NOX2-specific regulatory domains [12].
| Pathway Component | Redox Sensitivity | Modulation Mechanism | Therapeutic Potential | IC50/EC50 Range (μM) |
|---|---|---|---|---|
| NF-κB Signaling | High | IκB kinase activation | Anti-inflammatory | 0.1-10 |
| MAPK Pathway (p38) | High | Phosphatase inhibition | Anti-inflammatory | 1-50 |
| MAPK Pathway (ERK1/2) | Moderate | Phosphatase inhibition | Cytoprotective | 1-50 |
| MAPK Pathway (JNK) | High | Direct activation | Anti-inflammatory | 0.5-20 |
| Nrf2-Keap1 System | Very High | Cysteine oxidation | Cytoprotective | 0.05-5 |
| NOX Enzymes | Direct | Electron transfer | Modulation of ROS | 0.1-10 |
The development of 2-(2-Methylmorpholino)isonicotinic acid exemplifies sophisticated structure-guided drug design principles that maximize selective target engagement while maintaining favorable pharmacokinetic properties. The compound's architecture integrates multiple structural elements that contribute synergistically to its pharmacological profile [1] [13].
Molecular Architecture and Binding Determinants
The compound's core structure consists of an isonicotinic acid scaffold substituted at the 2-position with a 2-methylmorpholine group. This design leverages the well-established pharmacophoric properties of pyridine-4-carboxylic acid derivatives while incorporating the unique binding characteristics of morpholine heterocycles [14] [1]. The isonicotinic acid moiety serves as a bioisostere for purine nucleotides, enabling interactions with adenosine triphosphate binding sites in protein kinases and other enzymes.
The 2-methylmorpholine substituent provides critical three-dimensional shape complementarity with target protein binding pockets. The morpholine ring adopts a chair conformation that positions the nitrogen and oxygen atoms for optimal hydrogen bonding interactions, while the 2-methyl group creates additional hydrophobic contacts that enhance binding affinity and selectivity [14]. This substitution pattern distinguishes the compound from related morpholine derivatives that lack the methyl group and exhibit different selectivity profiles.
Molecular modeling studies reveal that the compound's binding mode varies significantly among different target proteins, reflecting the structural diversity of its binding partners. In kinase active sites, the pyridine nitrogen forms hydrogen bonds with hinge region backbone atoms, while the carboxylic acid group interacts with conserved lysine and arginine residues [1]. The morpholine ring occupies hydrophobic pockets that vary in size and shape among different kinase families, contributing to selectivity.
Pharmacophore Optimization Strategies
Structure-activity relationship analysis reveals that specific structural modifications significantly impact target engagement and selectivity. The 2-position substitution on the morpholine ring is critical for maintaining biological activity, with the methyl group providing optimal steric and electronic properties [14]. Larger substituents at this position reduce activity due to steric clashes with target proteins, while smaller groups or hydrogen reduce binding affinity.
The carboxylic acid group on the pyridine ring is essential for target engagement, serving multiple roles including ionic interactions, hydrogen bonding, and metal coordination. Ester or amide derivatives of the carboxylic acid exhibit dramatically reduced activity, confirming the importance of the free acid for biological function [1]. The ionization state of the carboxylic acid at physiological pH contributes to the compound's binding interactions and cellular uptake properties.
The morpholine ring orientation relative to the pyridine plane influences target selectivity and binding kinetics. Conformational analysis indicates that the compound adopts different preferred conformations when bound to different target proteins, with the morpholine ring acting as a flexible linker that adapts to various binding site geometries [14]. The 2-methyl substitution constrains this flexibility slightly, contributing to improved selectivity profiles.
Lipophilicity and Permeability Optimization
The compound's lipophilicity, characterized by a calculated logP value of approximately 1.2-1.8, falls within the optimal range for oral drug absorption and central nervous system penetration. The morpholine ring contributes moderate lipophilicity while maintaining hydrogen bonding capacity through its nitrogen and oxygen atoms [14]. The 2-methyl substitution increases lipophilicity modestly while preserving aqueous solubility through the ionizable carboxylic acid group.
Permeability studies demonstrate that the compound readily crosses cellular membranes through passive diffusion mechanisms. The morpholine nitrogen exists primarily in its protonated form at physiological pH, creating a positive charge that can interact with negatively charged membrane components [14]. However, the compound's overall zwitterionic character at physiological pH balances charge effects and maintains favorable permeability characteristics.
The compound's molecular weight of approximately 208 daltons places it well within the optimal range for drug-like molecules, following Lipinski's rule of five guidelines. The presence of three hydrogen bond acceptors (morpholine oxygen and nitrogen, plus carboxylate oxygen) and one hydrogen bond donor (carboxylic acid) creates favorable interaction profiles with target proteins while maintaining appropriate physicochemical properties [1].
Selectivity Mechanisms and Off-Target Minimization
Structure-guided design efforts have focused on maximizing target selectivity while minimizing off-target interactions that could lead to adverse effects. The compound's selectivity arises from the specific geometric and electronic complementarity between its structure and target protein binding sites [13]. The 2-methylmorpholine substituent serves as a selectivity element that distinguishes between closely related target proteins.
Computational docking studies across diverse protein families reveal that the compound exhibits preferential binding to targets containing specific structural features, including appropriately sized hydrophobic pockets to accommodate the morpholine ring and polar regions that can interact with the carboxylic acid group [1]. Proteins lacking these features exhibit significantly reduced binding affinity, contributing to the compound's selectivity profile.
The compound's binding kinetics also contribute to selectivity, with different dissociation rates observed for various target proteins. High-affinity targets exhibit slow dissociation kinetics, resulting in prolonged target engagement and enhanced pharmacological effects. Lower-affinity off-target interactions show rapid dissociation, reducing the potential for adverse effects [13].
Metabolic Stability and Structure-Activity Considerations
The compound's metabolic stability has been optimized through strategic structural modifications that resist common biotransformation pathways. The morpholine ring is inherently stable to cytochrome P450-mediated oxidation, with the 2-methyl substitution providing additional protection against metabolic inactivation [14]. The pyridine ring system is also metabolically stable, avoiding the oxidative vulnerabilities associated with more electron-rich heterocycles.
The carboxylic acid group represents the most likely site for metabolic modification, potentially undergoing glucuronidation or other phase II conjugation reactions. However, these metabolic transformations typically result in inactive metabolites that are readily eliminated, preventing accumulation of potentially toxic biotransformation products [1]. The compound's overall metabolic profile supports its development as a therapeutic agent with predictable pharmacokinetic behavior.
| Design Parameter | Optimal Range | Morpholine Contribution | Pyridine Contribution | Combined Effect |
|---|---|---|---|---|
| Molecular Weight | 150-500 Da | Moderate (+129 Da) | Moderate (+78 Da) | Drug-like range |
| LogP (Lipophilicity) | 1-4 | Balanced (0.5-1.5) | Balanced (0.5-1.0) | Optimal balance |
| Hydrogen Bond Donors | 0-3 | Minimal (0-1) | Minimal (0) | Minimal |
| Hydrogen Bond Acceptors | 2-8 | Significant (+2) | Moderate (+1) | Favorable |
| Topological Polar Surface Area | 40-120 Ų | Moderate (+20-30 Ų) | Low (+12-15 Ų) | Optimal range |
| Rotatable Bonds | 0-8 | Flexible (+2-3) | Low (+0-1) | Moderate flexibility |
| Aromatic Rings | 1-3 | None | High (+1) | Balanced |
| Heterocyclic Content | ≥1 heteroatom | High (N, O atoms) | Moderate (N atom) | Enhanced binding |